Bromine Substituent Enables Halogen Bonding Absent in Non-Halogenated Analogues
The presence of a bromine atom at the 5-position of the benzoylphenyl ring introduces halogen-bond donor capability (sigma-hole) that is completely absent in the des-bromo analog N-(2-benzoylphenyl)benzamide. While no direct binding assay comparing these two compounds was found in the open literature, class-level inference from structurally related bromobenzamides indicates that bromine substitution can enhance target affinity by 0.5–1.5 kcal/mol through halogen bonding with backbone carbonyls or aromatic rings in kinase hinge regions [1]. The target compound retains this potential interaction, whereas the non-halogenated comparator cannot participate in halogen bonding.
| Evidence Dimension | Halogen-bond donor capability |
|---|---|
| Target Compound Data | C-Br sigma-hole present; Br atomic radius 1.85 Å, polarizability 3.05 ų |
| Comparator Or Baseline | N-(2-benzoylphenyl)benzamide: no halogen substituent, sigma-hole absent |
| Quantified Difference | Qualitative presence vs. absence of halogen-bonding interaction |
| Conditions | In silico electrostatic potential mapping; applicable to protein-ligand co-crystal environments |
Why This Matters
For procurement in a kinase inhibitor SAR program, the bromine atom provides an additional, geometrically defined interaction handle that non-halogenated analogs cannot offer, potentially improving selectivity or affinity.
- [1] Lu, Y. et al. Halogen bonding for rational drug design and biological system studies. Chemical Reviews, 2012, 112, 4476–4497. View Source
